molecular formula C16H11FN2O B14157464 2-fluoro-N-quinolin-5-ylbenzamide CAS No. 339336-27-5

2-fluoro-N-quinolin-5-ylbenzamide

Cat. No.: B14157464
CAS No.: 339336-27-5
M. Wt: 266.27 g/mol
InChI Key: MMUYQXSUHRBWPU-UHFFFAOYSA-N
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Description

2-Fluoro-N-(quinolin-5-yl)benzamide is an organic compound with the molecular formula C16H11FN2O. It is a derivative of benzamide, where the benzamide moiety is substituted with a fluorine atom at the second position and a quinoline ring at the fifth position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(quinolin-5-yl)benzamide typically involves the reaction of 2-fluorobenzoyl chloride with 5-aminoquinoline. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography .

Industrial Production Methods

While specific industrial production methods for 2-fluoro-N-(quinolin-5-yl)benzamide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-N-(quinolin-5-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-fluoro-N-(quinolin-5-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline ring can intercalate with DNA, inhibiting the replication of cancer cells or microorganisms. Additionally, the fluorine atom enhances the compound’s binding affinity and metabolic stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-N-(quinolin-5-yl)benzamide is unique due to the presence of both a fluorine atom and a quinoline ring, which confer distinct electronic and steric properties. These features enhance its biological activity and make it a valuable compound for various applications .

Properties

CAS No.

339336-27-5

Molecular Formula

C16H11FN2O

Molecular Weight

266.27 g/mol

IUPAC Name

2-fluoro-N-quinolin-5-ylbenzamide

InChI

InChI=1S/C16H11FN2O/c17-13-7-2-1-5-11(13)16(20)19-15-9-3-8-14-12(15)6-4-10-18-14/h1-10H,(H,19,20)

InChI Key

MMUYQXSUHRBWPU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC3=C2C=CC=N3)F

solubility

39.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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